molecular formula C15H23NO2S B2396671 [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol CAS No. 1183186-78-8

[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol

Cat. No.: B2396671
CAS No.: 1183186-78-8
M. Wt: 281.41
InChI Key: BPYUEYGOXBVNSF-UHFFFAOYSA-N
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Description

[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol is a chemical compound with the molecular formula C15H23NO2S It is characterized by the presence of a thiophene ring substituted with a methyl and a propyl group, a piperidine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Substitution Reactions: The methyl and propyl groups are introduced to the thiophene ring through substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the thiophene ring.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique properties make it suitable for various applications in manufacturing and materials science.

Mechanism of Action

The mechanism of action of [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol: This compound is unique due to its specific substitution pattern on the thiophene and piperidine rings.

    [1-(5-Methyl-4-ethylthiophene-2-carbonyl)piperidin-4-yl]methanol: Similar structure but with an ethyl group instead of a propyl group.

    [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a thiophene and piperidine ring. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(hydroxymethyl)piperidin-1-yl]-(5-methyl-4-propylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-3-4-13-9-14(19-11(13)2)15(18)16-7-5-12(10-17)6-8-16/h9,12,17H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYUEYGOXBVNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=C1)C(=O)N2CCC(CC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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